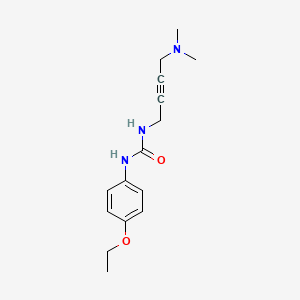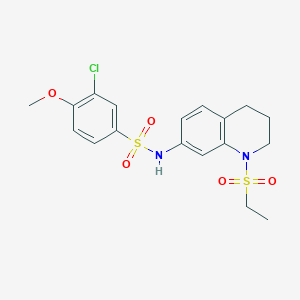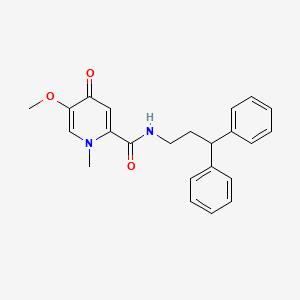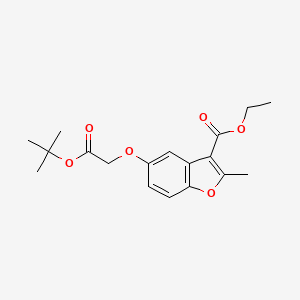
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea, also known as DMBAU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. DMBAU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
科学的研究の応用
Urea Biosensors and Health Applications
Urea biosensors have seen significant advances, especially in detecting and quantifying urea concentration. Urea, as an organic compound with widespread presence due to various processes, plays a crucial role in nitrogen metabolism in the human body. Its concentration is indicative of several health conditions, making the development of urea biosensors using various nanomaterials and polymers a critical area of research (Botewad et al., 2021).
Urea in Drug Design
The unique hydrogen-binding capabilities of ureas make them an important functional group in drug design, showing a broad range of bioactivities. Urea derivatives serve as modulators of biological targets, indicating their significance in medicinal chemistry. This includes their role in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap et al., 2017).
Urea in Energy Supply
Urea as a hydrogen carrier presents a novel perspective on sustainable energy supply. Urea's attributes as a hydrogen carrier for fuel cells and its feasibility as a source of ammonia highlight its potential in energy and environmental science. Its non-toxic, stable nature makes it an attractive option for transport and storage, offering a solution to long-term sustainable hydrogen supply (Rollinson et al., 2011).
特性
IUPAC Name |
1-[4-(dimethylamino)but-2-ynyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-4-20-14-9-7-13(8-10-14)17-15(19)16-11-5-6-12-18(2)3/h7-10H,4,11-12H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXFIFCSVXARSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B2929681.png)





![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)


![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)

![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)